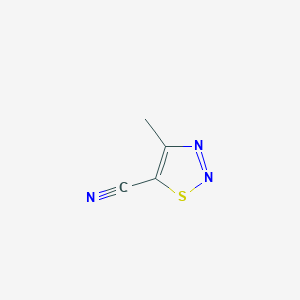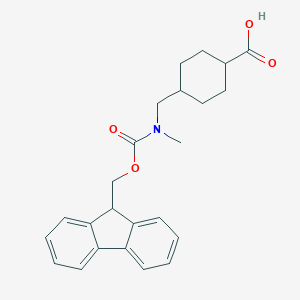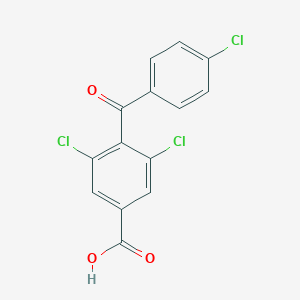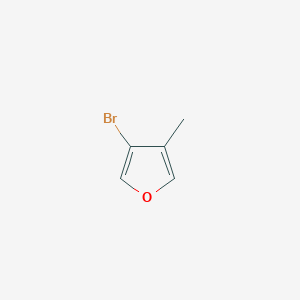
4-Methyl-1,2,3-thiadiazole-5-carbonitrile
Overview
Description
4-Methyl-1,2,3-thiadiazole-5-carbonitrile is a useful research compound. Its molecular formula is C4H3N3S and its molecular weight is 125.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Biological Activity
- Fungicide Development : A study demonstrated the synthesis and potential fungicidal activity of 6-substituted-3-(4-methyl-1,2,3-thiadiazolyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazoles, suggesting their role as lead compounds in developing new fungicides (Fan et al., 2010).
- Microwave-Assisted Synthesis : Novel urea derivatives containing the 1,2,3-thiadiazole moiety were synthesized using microwave irradiation, highlighting a rapid and environmentally friendly method for preparing these compounds (Zhai et al., 2015).
Anticancer Applications
- PARP1 Inhibitors : Compounds based on the 1,3,4-thiadiazolo (3,2-α) pyrimidine-6-carbonitrile scaffold were synthesized and evaluated for their anticancer activity, particularly as PARP1 inhibitors, offering a novel approach for antitumor treatments (Eldhose et al., 2020).
Antimicrobial Activity
- Novel Antimicrobial Agents : Derivatives of 4-Methyl-1,2,3-Thiadiazole-5-Carboxylic Acid Hydrazide were synthesized and evaluated for their in vitro antimicrobial activity, showing potential against Gram-positive bacteria, indicating the compound's relevance in addressing antibiotic resistance (Paruch et al., 2021).
Photochemistry and Material Science
- Photochemical Properties : The photochemistry of derivatives like 4,5-carbomethoxy-1,2,3-thiadiazole was explored using UV-vis and IR transient absorption spectroscopies, providing insight into the formation and decay of thiirene in solution, relevant for understanding the compound's behavior under light exposure (Burdziński et al., 2013).
Molecular Organization
- Lipid Bilayer Interaction : Studies on the molecular organization of lipid bilayers incorporating thiadiazole derivatives revealed insights into their interaction with biological membranes, which is crucial for developing drug delivery systems and understanding cell membrane interactions (Kluczyk et al., 2016).
Mechanism of Action
Target of Action
4-Methyl-1,2,3-thiadiazole-5-carbonitrile and its derivatives have been found to exhibit antimicrobial activity, particularly against Gram-positive bacteria
Result of Action
The primary result of the action of this compound is the inhibition of bacterial growth, particularly in Gram-positive bacteria . This suggests that the compound may have potential as an antimicrobial agent.
Biochemical Analysis
Biochemical Properties
4-Methyl-1,2,3-thiadiazole-5-carbonitrile plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to inhibit certain bacterial enzymes, thereby exhibiting antimicrobial properties . The compound’s interaction with these enzymes often involves binding to the active site, leading to enzyme inhibition and subsequent disruption of bacterial metabolic processes.
Cellular Effects
The effects of this compound on cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound can induce apoptosis in cancer cells by modulating signaling pathways that control cell survival and death . Additionally, it affects gene expression by altering the transcriptional activity of specific genes involved in cell cycle regulation and apoptosis.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For example, the compound can inhibit the activity of bacterial enzymes by binding to their active sites, thereby preventing substrate binding and subsequent enzymatic reactions . This inhibition disrupts bacterial metabolic processes, leading to cell death. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, maintaining its biological activity over extended periods . Degradation can occur under certain conditions, leading to a decrease in its efficacy. Long-term exposure to the compound has been associated with sustained antimicrobial activity and potential cytotoxic effects on mammalian cells.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits antimicrobial and anticancer activities without significant toxicity . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed. These adverse effects are likely due to the compound’s interaction with cellular components and disruption of normal cellular functions. Threshold effects have also been noted, where a minimum effective dose is required to achieve the desired biological activity.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and subsequent elimination from the body. The compound undergoes biotransformation, leading to the formation of metabolites that may retain biological activity . These metabolic pathways are crucial for the compound’s pharmacokinetics and overall efficacy.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in target tissues . For instance, the compound may be transported across cell membranes by specific transporters, facilitating its entry into cells where it exerts its biological effects. Additionally, binding proteins may sequester the compound in specific cellular compartments, enhancing its efficacy.
Subcellular Localization
This compound exhibits specific subcellular localization, which is critical for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the nucleus, where it interacts with transcription factors and modulates gene expression. Alternatively, it may accumulate in the cytoplasm, where it interacts with enzymes and other proteins involved in cellular metabolism.
Properties
IUPAC Name |
4-methylthiadiazole-5-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3N3S/c1-3-4(2-5)8-7-6-3/h1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSRVAYBDOKEBHG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70579293 | |
| Record name | 4-Methyl-1,2,3-thiadiazole-5-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70579293 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
125.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
175136-68-2 | |
| Record name | 4-Methyl-1,2,3-thiadiazole-5-carbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=175136-68-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Methyl-1,2,3-thiadiazole-5-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70579293 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[[4-(2-phenylethynyl)phenyl]methylidene]hydroxylamine](/img/structure/B65926.png)



![2-[(2,6-Dichlorobenzyl)oxy]benzaldehyde](/img/structure/B65934.png)
![(2S,3S)-2-[benzyl-(tert-butoxycarbonylamino)amino]-3-methyl-pentanoate](/img/structure/B65939.png)
![1H-Imidazo[4,5-b]pyridine](/img/structure/B65942.png)

![6-Chloro-2-(4-iodophenyl)imidazo[1,2-b]pyridazine](/img/structure/B65945.png)


![4-Chloro-7-fluoropyrido[4,3-d]pyrimidine](/img/structure/B65953.png)
![Methyl 4-[(Z)-amino(hydroxyimino)methyl]benzoate](/img/structure/B65954.png)

